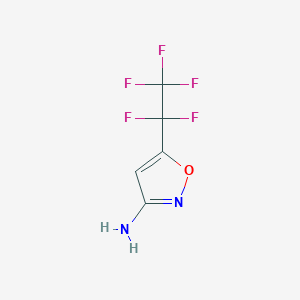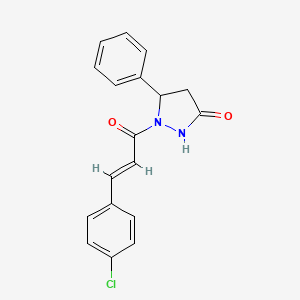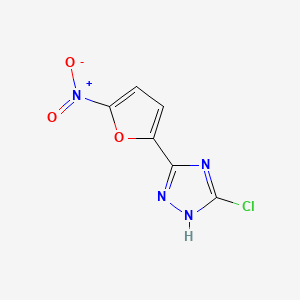
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzhydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The nitrophenyl group can participate in redox reactions, while the oxadiazole ring can interact with nucleophilic sites, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness
The presence of the nitrophenyl group in 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid imparts unique electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Numéro CAS |
56894-71-4 |
|---|---|
Formule moléculaire |
C15H9N3O5 |
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-15(20)12-4-2-1-3-11(12)14-17-16-13(23-14)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,19,20) |
Clé InChI |
LBJMVZJZKKIDDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)


![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
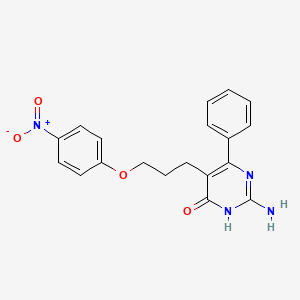
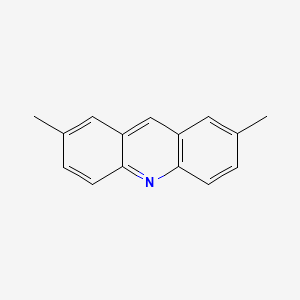
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

